molecular formula C31H44O5S B590027 (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl CAS No. 120664-97-3

(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl

Cat. No.: B590027
CAS No.: 120664-97-3
M. Wt: 528.748
InChI Key: YJIVKCVTWWRTED-CIMDZAPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl is a synthetic steroid derivative. This compound belongs to the class of pregnanes, which are steroidal structures characterized by a 21-carbon skeleton. The compound is modified with acetate and tosyl groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with a suitable steroidal precursor, such as pregnenolone or a similar compound.

    Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base like pyridine.

    Tosylation: The hydroxyl group at the 21-position is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl involves large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3- and 21-positions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups or modify other functional groups.

    Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can replace the tosyl group under basic conditions.

Major Products

    Oxidation: Products include 3-keto and 21-carboxy derivatives.

    Reduction: Products include 3-hydroxy and 21-hydroxy derivatives.

    Substitution: Products vary depending on the nucleophile used, such as 21-amino or 21-thio derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Steroidal Derivatives: The compound serves as an intermediate in the synthesis of various steroidal drugs and hormones.

    Study of Steroid Chemistry: It is used in research to understand the reactivity and properties of steroidal compounds.

Biology

    Hormone Research: The compound is used to study the effects of steroid hormones on biological systems.

    Enzyme Inhibition: It can be used to investigate the inhibition of enzymes involved in steroid metabolism.

Medicine

    Drug Development: The compound is a precursor in the synthesis of corticosteroids and other therapeutic agents.

    Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of steroidal drugs.

Industry

    Pharmaceutical Manufacturing: The compound is used in the production of steroidal medications.

    Biotechnology: It is utilized in the development of biotechnological applications involving steroids.

Mechanism of Action

The mechanism of action of (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl involves its interaction with steroid receptors and enzymes. The acetate and tosyl groups can influence its binding affinity and metabolic stability. The compound can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pregnenolone Acetate: Similar structure but lacks the tosyl group.

    Corticosterone Acetate: Contains similar functional groups but differs in the steroid backbone.

    Dehydroepiandrosterone (DHEA) Acetate: Another steroidal acetate with different biological activity.

Uniqueness

(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl is unique due to the presence of both acetate and tosyl groups, which confer distinct chemical reactivity and biological properties. This dual modification allows for specific interactions with biological targets and can be exploited in the design of novel steroidal drugs.

Properties

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O5S/c1-20-6-9-25(10-7-20)37(33,34)35-19-21(2)27-12-13-28-26-11-8-23-18-24(36-22(3)32)14-16-30(23,4)29(26)15-17-31(27,28)5/h6-10,21,24,26-29H,11-19H2,1-5H3/t21-,24+,26+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIVKCVTWWRTED-CIMDZAPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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